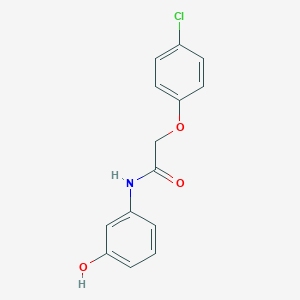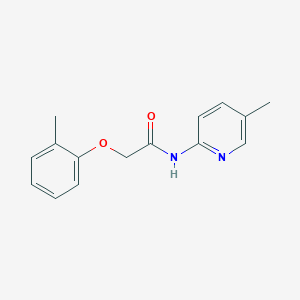
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other opioids, such as fentanyl, but it has a unique chemical structure that makes it a potent and selective agonist of the mu-opioid receptor.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide acts as a selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a series of intracellular signaling pathways that lead to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and dependence, as well as adverse effects such as nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and dependence, which must be carefully controlled in experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide, including its potential therapeutic applications in pain management and addiction treatment. Further studies are needed to understand the molecular mechanisms of its action and to develop safer and more effective opioid analgesics. Additionally, research on the abuse liability and addiction potential of this compound is needed to inform public health policies and interventions.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide involves the reaction of 4-chlorophenol with 3-hydroxybenzaldehyde in the presence of sodium hydroxide to form 4-chloro-3-hydroxybenzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of sodium hydride to form this compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide has been used in scientific research to study the mu-opioid receptor and its role in pain modulation. It has also been used to investigate the pharmacological properties of opioids and their potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H12ClNO3 |
|---|---|
Peso molecular |
277.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H12ClNO3/c15-10-4-6-13(7-5-10)19-9-14(18)16-11-2-1-3-12(17)8-11/h1-8,17H,9H2,(H,16,18) |
Clave InChI |
DRFZHUDPKLMULM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)







![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)